molecular formula C17H19NO2 B267101 N-ethyl-3-(2-phenylethoxy)benzamide

N-ethyl-3-(2-phenylethoxy)benzamide

Cat. No. B267101
M. Wt: 269.34 g/mol
InChI Key: KLGVBWIOLWQMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(2-phenylethoxy)benzamide, also known as Etizolam, is a thienodiazepine derivative that is structurally similar to benzodiazepines. It was first synthesized in Japan in the 1980s and has since gained popularity as a research chemical due to its anxiolytic and sedative properties.

Mechanism of Action

N-ethyl-3-(2-phenylethoxy)benzamide acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), resulting in anxiolytic, sedative, and muscle relaxant effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease anxiety and induce sedation in a dose-dependent manner. It has also been shown to increase slow-wave sleep and decrease REM sleep. This compound has a short half-life and is rapidly metabolized by the liver. It is primarily excreted in the urine.

Advantages and Limitations for Lab Experiments

N-ethyl-3-(2-phenylethoxy)benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied for its anxiolytic and sedative properties. However, this compound also has several limitations. It has a short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. Additionally, this compound has a high potential for abuse and dependence, which can complicate research studies.

Future Directions

There are several future directions for research on N-ethyl-3-(2-phenylethoxy)benzamide. One area of interest is its potential as an anticonvulsant and muscle relaxant. Another area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to determine the long-term effects and potential for abuse and dependence of this compound.

Synthesis Methods

The synthesis of N-ethyl-3-(2-phenylethoxy)benzamide involves the reaction of 2-phenylethanol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2-amino-5-chlorobenzophenone. The final product is obtained by treating the intermediate with sodium hydroxide. The purity of the product can be improved by recrystallization.

Scientific Research Applications

N-ethyl-3-(2-phenylethoxy)benzamide has been extensively studied for its anxiolytic and sedative properties. It has been shown to be effective in treating anxiety disorders, insomnia, and other sleep disorders. It has also been used as an adjunct therapy for depression, bipolar disorder, and schizophrenia. Additionally, this compound has been studied for its potential as an anticonvulsant and muscle relaxant.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-ethyl-3-(2-phenylethoxy)benzamide

InChI

InChI=1S/C17H19NO2/c1-2-18-17(19)15-9-6-10-16(13-15)20-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19)

InChI Key

KLGVBWIOLWQMPX-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

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